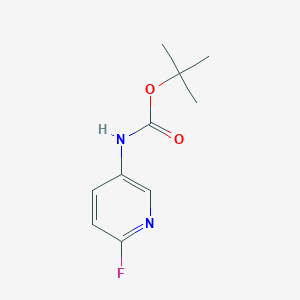

Tert-butyl (6-fluoropyridin-3-yl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(6-fluoropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNEIOGSGKPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452602 | |

| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-41-9 | |

| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl (6-fluoropyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl (6-fluoropyridin-3-yl)carbamate, a key building block in the development of novel pharmaceuticals. The primary synthetic route involves the protection of the amino group of 6-fluoropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This process, commonly known as Boc protection, is a fundamental transformation in organic synthesis, preventing the amine from participating in subsequent reactions until the protecting group is removed.

Core Synthesis Pathway

The synthesis of this compound is achieved by reacting 6-fluoropyridin-3-amine with di-tert-butyl dicarbonate in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and for neutralizing the acidic byproducts of the reaction. Common solvents for this transformation include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The reaction is typically carried out at room temperature.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative Boc protection of an aminopyridine, based on the protocol for 3-aminopyridine. This data can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyridine | CN102936220A |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O) | CN102936220A |

| Triethylamine (TEA) | CN102936220A | |

| EDCI | CN102936220A | |

| HOBT | CN102936220A | |

| Solvent | Dichloromethane (DCM) | CN102936220A |

| Reaction Temperature | Room Temperature | CN102936220A |

| Reaction Time | 1 hour | CN102936220A |

| Yield | 85% | CN102936220A |

Experimental Protocols

Below is a representative experimental protocol for the Boc protection of an aminopyridine, which can be adapted for the synthesis of this compound.

Materials:

-

6-fluoropyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBT)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-fluoropyridin-3-amine (1.0 eq) in dichloromethane.

-

To the stirred solution, add EDCI (3.0 eq), HOBT (0.1 eq), triethylamine (3.0 eq), and di-tert-butyl dicarbonate (2.0 eq) sequentially at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water (2 x 20 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

Reaction Pathway Diagram

Caption: Boc protection of 6-fluoropyridin-3-amine.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

Technical Guide: Physicochemical Properties of Tert-butyl (6-fluoropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-fluoropyridin-3-yl)carbamate (CAS No. 171178-41-9) is a fluorinated pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group.[1] This compound is of significant interest to the pharmaceutical and agrochemical industries as a versatile synthetic intermediate. Its structural motifs, the fluoropyridine core and the carbamate group, are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and development.

Physicochemical Data

The experimental physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available data for the compound and its close structural analogs to provide an estimated profile.

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | |

| Molecular Weight | 212.22 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 127-129 °C | Analog: Tert-butyl (6-chloropyridin-3-yl)carbamate |

| Boiling Point | 283.7 °C at 760 mmHg | Analog: Tert-butyl (6-chloropyridin-3-yl)carbamate |

| pKa | Data not available | |

| LogP | Data not available | |

| Solubility | Data not available | |

| CAS Number | 171178-41-9 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the protection of the amino group of 5-amino-2-fluoropyridine with a tert-butoxycarbonyl (Boc) group. A general and reliable method involves the use of di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate.[2]

Materials:

-

5-Amino-2-fluoropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-fluoropyridine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

-

References

Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (6-fluoropyridin-3-yl)carbamate, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical identifiers, physical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it elucidates its critical role in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, including a schematic representation of the relevant signaling pathway and a synthetic workflow.

Compound Identification and Properties

This compound is a pyridinyl carbamate derivative that serves as a crucial building block in medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of complex heterocyclic molecules, particularly those targeting kinase-mediated signaling pathways.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| CAS Number | 171178-41-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃FN₂O₂ |

| InChI | InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) |

| InChIKey | FXGNEIOGSGKPFL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(N=C1)F |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

| Property | Value |

| Molecular Weight | 212.22 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Ambient Storage |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of 5-amino-2-fluoropyridine. This reaction is a standard procedure in organic synthesis for the protection of amine functional groups.

General Experimental Protocol for Boc Protection of 5-amino-2-fluoropyridine

This protocol provides a general method for the synthesis of this compound.

Materials:

-

5-amino-2-fluoropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 5-amino-2-fluoropyridine (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.1 to 1.5 eq) to the solution.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in Drug Discovery: Synthesis of IRAK4 Inhibitors

This compound is a key intermediate in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. IRAK4 is a serine-threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.[1][2]

IRAK4 Signaling Pathway

The following diagram illustrates a simplified IRAK4 signaling cascade, which is a target for inhibitors synthesized using this compound.

Experimental Workflow: Synthesis of an IRAK4 Inhibitor

The diagram below outlines a representative workflow for the synthesis of a potent IRAK4 inhibitor, highlighting the step where this compound is utilized.

References

- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and weight of Tert-butyl (6-fluoropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of Tert-butyl (6-fluoropyridin-3-yl)carbamate. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Core Molecular and Physical Properties

This compound, also known as N-Boc-5-amino-2-fluoropyridine, is a solid substance at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 171178-41-9 | [1][3] |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |

| Molecular Weight | 212.22 g/mol | [4] |

| Physical Form | Solid | [1][2] |

| IUPAC Name | tert-butyl N-(6-fluoro-3-pyridinyl)carbamate | [1] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a tert-butoxycarbonyl (Boc) protected amine group at the 3-position.

References

Spectroscopic and Spectrometric Characterization of Tert-butyl (6-fluoropyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the analytical characterization of Tert-butyl (6-fluoropyridin-3-yl)carbamate. Due to the limited availability of published experimental data for this specific compound, this guide presents representative data based on structurally analogous molecules. The methodologies provided are established protocols for the analysis of fluoropyridine derivatives and N-Boc protected amines.

Core Analytical Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral data of similar compounds and established principles of NMR and mass spectrometry.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.20 | d | ~2.5 | H-2 (pyridinone ring) |

| ~7.95 | ddd | ~8.5, 7.5, 2.5 | H-4 (pyridinone ring) |

| ~6.85 | dd | ~8.5, 3.0 | H-5 (pyridinone ring) |

| ~7.0 (broad s) | s | - | NH |

| 1.52 | s | - | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 (d, ¹JCF ≈ 240 Hz) | C-6 (pyridinone ring) |

| ~152.5 | C=O (carbamate) |

| ~145.0 (d, ³JCF ≈ 8 Hz) | C-2 (pyridinone ring) |

| ~138.0 (d, ³JCF ≈ 15 Hz) | C-4 (pyridinone ring) |

| ~128.0 (d, ⁴JCF ≈ 4 Hz) | C-3 (pyridinone ring) |

| ~109.0 (d, ²JCF ≈ 38 Hz) | C-5 (pyridinone ring) |

| ~81.0 | C(CH₃)₃ |

| ~28.3 | C(CH₃)₃ |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | m/z (calculated) | m/z (expected) |

| [M+H]⁺ | 213.1034 | 213.1039 |

| [M+Na]⁺ | 235.0853 | 235.0858 |

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. Data Acquisition

NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

Mass Spectrometry

2.2.1. Sample Preparation

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol. This stock solution is then diluted to a final concentration of 10 µg/mL with a 1:1 mixture of methanol and water containing 0.1% formic acid.

2.2.2. Data Acquisition

Mass spectra are acquired using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3500 V

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized organic compound like this compound.

Conclusion

This technical guide outlines the expected NMR and mass spectrometry data and provides robust experimental protocols for the characterization of this compound. While the presented data is based on analogous structures, the detailed methodologies offer a solid foundation for researchers to obtain and interpret high-quality analytical data for this compound and other similar molecules in drug discovery and development pipelines.

Technical Guide: Solubility Profile of Tert-butyl (6-fluoropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Tert-butyl (6-fluoropyridin-3-yl)carbamate in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties, a list of common laboratory solvents with their relevant characteristics, and a detailed experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and biological screening. The solubility of a compound dictates its handling, delivery, and bioavailability. This guide provides a framework for approaching the solubility determination of this compound.

Physicochemical Properties of this compound

Solubility in Common Laboratory Solvents

Quantitative solubility data for this compound is not found in publicly accessible literature. Therefore, experimental determination is necessary. The choice of solvent for a particular application will depend on the desired concentration and the nature of the subsequent experimental steps. Below is a table of common laboratory solvents, which can be used as a starting point for solubility screening.

Table 1: Properties of Common Laboratory Solvents

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |

| Water | H₂O | 100 | 1.000 | 80.1 | Highly polar, protic |

| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Polar, protic |

| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | Polar, protic |

| Isopropanol | C₃H₈O | 82.6 | 0.786 | 19.9 | Polar, protic |

| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar, aprotic |

| Acetone | C₃H₆O | 56 | 0.791 | 20.7 | Polar, aprotic |

| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.33 | 9.1 | Nonpolar |

| Chloroform | CHCl₃ | 61.2 | 1.49 | 4.8 | Nonpolar |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 | Moderately polar |

| Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | Nonpolar |

| Heptane | C₇H₁₆ | 98.4 | 0.684 | 1.9 | Nonpolar |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.6 | Polar, aprotic |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar, aprotic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 46.7 | Polar, aprotic |

Experimental Protocol for Solubility Determination

The following is a general "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

4.1. Materials

-

This compound

-

Selected solvents (from Table 1)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

4.3. Experimental Workflow Diagram

Caption: A general workflow for the experimental determination of solubility.

Signaling Pathways

There is no specific information available in the searched literature linking this compound to particular signaling pathways. This is an area for potential future research.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol, along with the table of common solvents, will aid in the systematic evaluation of its solubility profile, which is essential for its application in research and drug development.

References

Tert-butyl (6-fluoropyyridin-3-yl)carbamate: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (6-fluoropyridin-3-yl)carbamate is a heterocyclic organic compound that, while primarily utilized as a synthetic intermediate, possesses structural motifs suggestive of significant potential for biological activity. The presence of a fluoropyridine ring, a common feature in many modern pharmaceuticals, coupled with a tert-butyl carbamate (Boc) protecting group, which can mimic peptide bonds and influence molecular interactions, warrants a thorough investigation into its pharmacological profile. This technical guide explores the potential anticancer and anti-inflammatory activities of this compound. Drawing on structure-activity relationships of analogous compounds, this document outlines plausible mechanisms of action, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of key signaling pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

This compound (Figure 1) is a chemical entity featuring a pyridine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amine. The fluoropyridine moiety is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carbamate group, while often used as a protecting group in synthesis, can also play a crucial role in the biological activity of a molecule by participating in hydrogen bonding and acting as a stable mimic of a peptide bond.[2][3]

Given these structural features, it is hypothesized that this compound and its derivatives could exhibit a range of biological activities, most notably in the areas of oncology and inflammation. This guide will delve into these potential applications, providing a framework for the systematic evaluation of this compound.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Potential Anticancer Activity

The fluoropyridine scaffold is present in numerous approved anticancer drugs that function as kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5]

Hypothetical Mechanism of Action: Kinase Inhibition

It is plausible that this compound could act as an inhibitor of key kinases involved in cancer progression, such as those in the ERK/MAPK signaling pathway.[6][7] This pathway is frequently hyperactivated in various cancers and regulates cell proliferation, survival, and differentiation.[5] Inhibition of this pathway can lead to apoptosis of cancer cells.

Relevant Signaling Pathway: ERK/MAPK

The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[8]

Caption: Hypothetical inhibition of the ERK/MAPK signaling pathway.

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., a known kinase inhibitor).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Table 1: Hypothetical In Vitro Anticancer Activity Data

| Cell Line | Compound | IC50 (µM) |

| A549 (Lung) | This compound | To be determined |

| MCF-7 (Breast) | This compound | To be determined |

| HCT116 (Colon) | This compound | To be determined |

To evaluate the in vivo efficacy, a human tumor xenograft model in immunocompromised mice can be utilized.[10][11]

Detailed Methodology:

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., A549) in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days). The control group should receive the vehicle.

-

Endpoint: Monitor tumor volume and body weight throughout the study. The study endpoint may be reached when tumors in the control group reach a predetermined size or after a fixed duration of treatment.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Potential Anti-inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[12][13] Inhibition of this pathway is a common strategy for the development of anti-inflammatory drugs. Small molecules containing carbamate and fluoropyridine moieties have been reported to possess anti-inflammatory properties.

Hypothetical Mechanism of Action: NF-κB Inhibition

This compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This could occur through the inhibition of upstream kinases such as IKK (IκB kinase), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.

Relevant Signaling Pathway: NF-κB

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), leading to the transcription of pro-inflammatory genes.[14][15]

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocol for Anti-inflammatory Activity Evaluation

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Detailed Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control.

Table 2: Hypothetical In Vitro Anti-inflammatory Activity Data

| Treatment | NO Production (% of LPS control) |

| Control (no LPS) | To be determined |

| LPS (1 µg/mL) | 100% |

| LPS + Compound (1 µM) | To be determined |

| LPS + Compound (10 µM) | To be determined |

| LPS + Compound (50 µM) | To be determined |

Potential as a Cholinesterase Inhibitor

Carbamates are a well-known class of cholinesterase inhibitors, which are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis.[16] These compounds function by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Hypothetical Mechanism of Action

This compound could potentially act as a cholinesterase inhibitor by binding to the active site of AChE, thereby preventing the hydrolysis of acetylcholine.

Experimental Protocol for Cholinesterase Inhibition Assay

Detailed Methodology (Ellman's Method):

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase.

-

Assay Procedure: In a 96-well plate, mix the enzyme with various concentrations of this compound and incubate for a short period.

-

Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibition of AChE.

Table 3: Hypothetical Cholinesterase Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Acetylcholinesterase (AChE) | To be determined |

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, its structural components—the fluoropyridine ring and the carbamate moiety—are prevalent in a wide range of biologically active compounds. This technical guide has outlined the rationale and provided a comprehensive set of experimental protocols to investigate the potential anticancer, anti-inflammatory, and cholinesterase inhibitory activities of this molecule. The proposed research framework, including the exploration of key signaling pathways such as ERK/MAPK and NF-κB, offers a clear path for researchers and drug development professionals to unlock the therapeutic potential of this compound and its derivatives. The systematic evaluation detailed herein will be crucial in determining if this compound can be advanced from a mere building block to a lead candidate in drug discovery programs.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purformhealth.com [purformhealth.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. inlibrary.uz [inlibrary.uz]

A Comprehensive Technical Review of Tert-butyl (6-fluoropyridin-3-yl)carbamate and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-fluoropyridin-3-yl)carbamate and its analogs represent a class of compounds of significant interest in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can substantially alter the physicochemical properties of the molecule, influencing its metabolic stability, binding affinity, and overall pharmacokinetic profile. The tert-butyl carbamate (Boc) protecting group is a common feature in synthetic organic chemistry, often employed to mask a reactive amine functionality during multi-step syntheses. This review provides an in-depth technical guide to the synthesis, biological activities, and experimental evaluation of this compound and its structurally related analogs.

Synthesis and Chemical Properties

The synthesis of this compound typically originates from commercially available 2-amino-5-fluoropyridine. The Boc protecting group is introduced by reacting the starting amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. Analogs can be synthesized by utilizing variously substituted aminopyridines or by modifying the carbamate moiety.

General Synthetic Workflow

The synthesis of the core compound and its analogs generally follows a convergent approach where the substituted pyridine and the carbamate functionality are combined.

Caption: General synthetic workflow for pyridinyl carbamates.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds with a wide range of biological activities. The fluoropyridine scaffold is a key component in many approved drugs and clinical candidates. Carbamates are known to act as inhibitors of various enzymes, particularly serine hydrolases, by forming a covalent adduct with the active site serine residue.

Structure-activity relationship (SAR) studies on related fluoropyridinyl and carbamate-containing molecules have revealed key insights. For instance, in a series of N-pyridinyl ureidobenzenesulfonates designed as dihydroorotate dehydrogenase (DHODH) inhibitors, the position of the nitrogen atom in the pyridinyl ring was found to influence antiproliferative activity[1].

Quantitative Bioactivity Data of Analogs

The following table summarizes the inhibitory activities of selected analogs from the literature. It is important to note that these are not direct analogs of this compound but share key structural features.

| Compound ID/Reference | Target Enzyme | IC₅₀ (µM) | Cell Line | Activity |

| PYRUB-SO derivative [1] | DHODH | Submicromolar to low micromolar | MOLM-13, THP-1, HL-60 | Antiproliferative |

| Bufalin-3-yl carbamate | Not specified | 0.30 - 1.09 nM | HeLa and other tumor lines | Antiproliferative |

| Carbamate pesticide [2] | Acetylcholinesterase | 0.1 - 10 ppm (detection level) | N/A | Enzyme Inhibition |

Mechanism of Action

The primary mechanism of action for many biologically active carbamates involves the inhibition of enzymes, particularly serine hydrolases such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). The carbamate moiety acts as a "warhead" that carbamylates a catalytically active serine residue in the enzyme's active site, rendering the enzyme inactive. This inhibition is often reversible, with the rate of decarbamylation varying depending on the specific carbamate and enzyme.

Caption: General mechanism of serine hydrolase inhibition by carbamates.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on standard methods for Boc protection of aminopyridines.

Materials:

-

2-Amino-5-fluoropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Slowly add a solution of (Boc)₂O (1.1 - 1.2 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound (dissolved in DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

-

In a 96-well plate, add a pre-determined amount of the enzyme solution to each well.

-

Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection mode will depend on the specific substrate and product.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion

This compound and its analogs are valuable scaffolds in drug discovery. The synthetic accessibility and the potential for diverse biological activities, particularly as enzyme inhibitors, make this class of compounds a promising area for further investigation. The methodologies and data presented in this review provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel therapeutic agents based on this privileged chemical structure. Further studies are warranted to fully elucidate the biological targets and therapeutic potential of this compound itself.

References

- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to Tert-butyl (6-fluoropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information, handling precautions, and a review of the potential biological context for Tert-butyl (6-fluoropyridin-3-yl)carbamate. The following sections are designed to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively in a research and development setting.

Section 1: Chemical and Physical Properties

This compound is a solid, Boc-protected amine that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 171178-41-9 | [1][2] |

| Molecular Formula | C10H13FN2O2 | [1] |

| Molecular Weight | 212.22 g/mol | [3] |

| Physical Form | Solid | [1] |

| Purity | 95% - >97% | [1][2] |

| IUPAC Name | tert-butyl N-(6-fluoro-3-pyridinyl)carbamate | [1] |

| Storage Temperature | Ambient Storage | [1] |

Section 2: Safety Data and Hazard Identification

Understanding the potential hazards associated with this compound is paramount for safe handling. The compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |

Signal Word: Warning[1]

Hazard Pictogram:

Section 3: Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict laboratory safety protocols is essential when working with this compound. The following guidelines are based on general best practices for handling Boc-protected amines and pyridine derivatives.[4][5]

Engineering Controls

-

All work should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against serious eye irritation from splashes. |

| Hand Protection | Double gloving is recommended. Inner glove: Nitrile rubber (minimum 0.1 mm thickness). Outer glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness). | Provides robust protection against skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extended protection.[6] |

| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact.[6] |

| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents respiratory tract irritation from dust or aerosols.[6] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.

-

Remove and wash contaminated clothing before reuse.

Section 4: Experimental Protocols - General Guidance

While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following provides general methodologies for common laboratory procedures.

Weighing the Compound

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any airborne powder.

-

Use appropriate anti-static techniques to handle the solid.

-

Ensure all spatulas and weighing vessels are clean and dry.

-

Carefully transfer the desired amount of the compound to a tared container.

-

Clean any spills on the balance immediately using appropriate procedures (see Section 5.2).

Dissolving the Compound

-

Add the weighed solid to the appropriate reaction vessel inside a chemical fume hood.

-

Slowly add the chosen solvent to the solid with gentle stirring.

-

Consult literature for appropriate solvents. General solvents for Boc-protected amines include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[8]

-

Ensure the vessel is properly sealed to prevent solvent evaporation and exposure.

Boc-Protection and Deprotection of Amines (General Protocol)

This compound is a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis.

-

Boc-Protection: This is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as THF.[8]

-

Boc-Deprotection: The Boc group is readily removed under acidic conditions. A common method involves treating the Boc-protected amine with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The reaction produces gaseous byproducts, so it should not be performed in a closed system.

Section 5: Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Spill and Leak Procedures

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.[6]

-

Large Spills: Evacuate the immediate area. Contact your institution's emergency response team.[6]

-

Ensure adequate ventilation.

-

Prevent the product from entering drains.

Section 6: Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature. However, as a carbamate, it belongs to a class of compounds known to act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10]

The general mechanism of cholinesterase inhibition by carbamates involves the carbamylation of a serine residue in the active site of the enzyme. This process renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This mechanism is described as "pseudo-irreversible" because the carbamylated enzyme can be slowly hydrolyzed back to its active form.[9]

Caption: General mechanism of cholinesterase inhibition by carbamates.

Section 7: Logical Workflow for Hazard Control and Emergency Response

The following diagram illustrates the logical workflow for managing the risks associated with handling this compound.

References

- 1. This compound | 171178-41-9 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 891856-23-8 CAS MSDS (tert-butyl 6-fluoropyridin-2-ylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Tert-butyl (6-fluoropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl (6-fluoropyridin-3-yl)carbamate, a key building block in the synthesis of advanced pharmaceutical compounds, particularly in the development of IRAK4 inhibitors and degraders. This document outlines its chemical properties, commercial availability, a detailed experimental protocol for its use, and its relevance in targeting the IRAK4 signaling pathway.

Commercial Availability

This compound (CAS No. 171178-41-9) is readily available from a variety of commercial chemical suppliers. These suppliers offer the compound in various quantities, typically with purities of 95% or higher. When sourcing this material, it is advisable to request a Certificate of Analysis (CoA) to confirm its identity and purity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 171178-41-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| IUPAC Name | tert-butyl N-(6-fluoropyridin-3-yl)carbamate | [1] |

| Appearance | Solid | [1][2] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | Ambient | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

Note: Specific properties such as melting point, boiling point, and solubility are not consistently reported across suppliers. It is recommended to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Role in IRAK4-Targeting Therapeutics

This compound serves as a crucial starting material in the synthesis of molecules targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that is a key component of the innate immune system. It functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs) to initiate a signaling cascade that results in the production of pro-inflammatory cytokines.[1][3]

Due to its central role in inflammatory processes, IRAK4 is a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain types of cancer.[3] The development of both inhibitors and proteolysis-targeting chimeras (PROTACs) that can degrade the IRAK4 protein are active areas of research. The fluoropyridinyl moiety derived from this compound is a common structural feature in many potent IRAK4 inhibitors.

IRAK4 Signaling Pathway and Point of Intervention

The following diagram illustrates a simplified representation of the IRAK4 signaling pathway and highlights the point at which IRAK4-targeting compounds, synthesized from precursors like this compound, intervene.

Experimental Protocols

The following is a representative experimental protocol for a reaction utilizing this compound as a starting material in a synthetic sequence. This specific example details the initial protection step in the synthesis of more complex heterocyclic compounds.

Reaction: Boc Protection of 6-fluoropyridin-3-amine

Source: Adapted from patent WO2021155144A1.[4]

Materials:

-

6-fluoropyridin-3-amine (2.8 g, 25 mmol)

-

di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 100 mmol)

-

Methyl tert-butyl ether (MTBE) (6 mL)

-

Activated carbon (1 g)

-

Eluent for chromatography: Petroleum Ether (PE) / Ethyl Acetate (EA)

Procedure:

-

To a solution of 6-fluoropyridin-3-amine (2.8 g, 25 mmol) in 6 mL of MTBE, add di-tert-butyl dicarbonate (21.8 g, 100 mmol) at room temperature.

-

Stir the mixture at 45 °C for 16 hours.

-

Add 1 gram of activated carbon to the mixture and stir briefly.

-

Filter the mixture to remove the activated carbon.

-

The filtrate is then purified by flash column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield the final product, this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol described above.

References

A Technical Guide to Key Intermediates in the Synthesis of Orexin Receptor Antagonagists

For Researchers, Scientists, and Drug Development Professionals

The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of sleep-wake cycles.[1][2][3] Antagonism of these receptors has emerged as a highly effective therapeutic strategy for the treatment of insomnia, leading to the development and approval of several dual orexin receptor antagonists (DORAs).[1][3][4] The efficient and scalable synthesis of these complex molecules is a significant focus of pharmaceutical research and development, hinging on the strategic preparation of key molecular intermediates. This guide provides an in-depth look at the pivotal intermediates in the synthesis of three major approved orexin receptor antagonists: Suvorexant, Lemborexant, and Daridorexant.

The Orexin Signaling Pathway and Mechanism of Antagonism

Orexin neuropeptides, produced in the lateral hypothalamus, promote wakefulness by binding to and activating OX1 and OX2 receptors, which are Gq/11-coupled receptors.[5] This activation leads to an increase in intracellular calcium levels, stimulating arousal-promoting neuronal pathways. DORAs act by competitively binding to these receptors, thereby preventing the binding of endogenous orexins and suppressing the wake-promoting signal.[6]

Suvorexant (Belsomra®)

Suvorexant was the first DORA approved by the FDA for the treatment of insomnia.[1] Its synthesis is characterized by the coupling of a chiral diazepane ring with a substituted benzoic acid derivative.

Key Intermediates and Synthetic Strategy

The core of the suvorexant molecule is a 1,4-diazepane ring. The key intermediates are:

-

(R)-5-methyl-1,4-diazepane (or a protected version like (R)-1-benzyl-5-methyl-1,4-diazepane ): This chiral seven-membered ring is crucial for the molecule's activity.[7][8]

-

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid : This aromatic component provides the necessary substitution for receptor binding.[9]

The general strategy involves the synthesis of these two fragments followed by an amide coupling reaction.

Quantitative Data

| Step | Reactants | Product | Yield | Reference |

| Boc Protection | R-3-aminobutyric acid, (Boc)₂O | (R)-N-Boc-3-aminobutyric acid | 90% | [8] |

| Reduction of Lactam | (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, LiAlH₄ | (R)-1-benzyl-5-methyl-1,4-diazepane | 88% | [8] |

| Amide Coupling & Deprotection | (R)-1-benzyl-5-methyl-1,4-diazepane, Acid chloride, H₂/Pd/C | Suvorexant | 95% | [9] |

Experimental Protocols

Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane (Intermediate E) [8]

-

Protection: R-3-aminobutyric acid is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine to yield (R)-N-Boc-3-aminobutyric acid.

-

Condensation: The resulting acid is condensed with an appropriate amine, such as N-benzylglycine methyl ester, using coupling agents like EDC/HOBt.

-

Cyclization: The Boc group is removed under acidic conditions (e.g., HCl in EtOAc), and the resulting amine undergoes intramolecular cyclization upon treatment with a base (e.g., CH₃ONa) to form the diazepane-dione ring system, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.

-

Reduction: The dione (lactam) is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the chiral diazepane, (R)-1-benzyl-5-methyl-1,4-diazepane.

Lemborexant (Dayvigo®)

Lemborexant is a DORA noted for its specific antagonism of both OX1 and OX2 receptors.[6][10] Its structure features a complex cyclopropanecarboxamide core.

Key Intermediates and Synthetic Strategy

The synthesis of lemborexant centers on the construction of a stereochemically defined cyclopropane ring. The key intermediates are:

-

(1R,2S)-2-(((2,4-dimethylpyrimidin-5-yl)oxy)methyl)-2-(3-fluorophenyl)cyclopropyl)methanol : This alcohol is a pivotal precursor to the final carboxylic acid.[6]

-

5-fluoropyridin-2-amine : The amine component for the final amide bond formation.

The strategy involves creating the cyclopropane ring, installing the pyrimidine ether side chain, oxidizing the alcohol to a carboxylic acid, and finally, performing an amide coupling.

Quantitative Data

| Step | Reactants | Product | Yield | Reference |

| Cyclopropanation/Lactonization | Aryl acetonitrile, (R)-epichlorohydrin, NaHMDS | Cyclopropane lactone intermediate | 70% (91% ee) | [6] |

| Tosylation & Sₙ2 Displacement | Diol intermediate, TsCl, pyrimidinol | Alcohol intermediate (92) | 70% (over 2 steps) | [6] |

| Oxidation & Amide Coupling | Alcohol intermediate (92), TEMPO/NaOCl, Aminopyridine (93) | Lemborexant | 61% (over 3 steps) | [6] |

Experimental Protocols

Synthesis of the Cyclopropylmethanol Intermediate (Intermediate D) [6]

-

Cyclopropanation/Lactonization: Deprotonation of an aryl acetonitrile (e.g., 2-(3-fluorophenyl)acetonitrile) with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) followed by reaction with (R)-epichlorohydrin affords a cyclopropane intermediate. This is immediately converted in situ to a carboxylic acid with base, which upon acidification, undergoes lactonization to produce a chiral lactone.

-

Reduction: The lactone is reduced to the corresponding diol using a reducing agent such as lithium borohydride (LiBH₄).

-

Selective Functionalization: The less hindered primary alcohol of the diol is selectively acetylated enzymatically, followed by tosylation of the remaining alcohol.

-

Sₙ2 Displacement: The tosylated intermediate undergoes an Sₙ2 displacement reaction with the desired pyrimidinol (e.g., 2,4-dimethylpyrimidin-5-ol). An in situ cleavage of the acetate protecting group during workup provides the key alcohol intermediate.

Daridorexant (Quviviq®)

Daridorexant is the most recently approved DORA, characterized by a structure containing a chiral pyrrolidine ring linked to a benzimidazole moiety.[11]

Key Intermediates and Synthetic Strategy

The synthesis of Daridorexant relies on the construction of two complex heterocyclic fragments. The key intermediates are:

-

(S)-5-chloro-4-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole : This chiral fragment contains both the pyrrolidine and benzimidazole rings.

-

5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid : A substituted aromatic acid, similar in nature to the one used for Suvorexant.

The synthetic approach involves the separate preparation of these two advanced intermediates, which are then joined via an amide bond.

Quantitative Data

Published quantitative data for specific steps in publicly available routes can be variable. The overall processes are designed for high efficiency in industrial settings. Data below is illustrative of the key transformations.

| Intermediate/Product | Key Transformation | Precursors | Reference |

| (S)-tert-butyl 2-((2-amino-4-chloro-3-methylphenyl)carbamoyl)-2-methylpyrrolidine-1-carboxylate | Amide Coupling | (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, 3-amino-2-chloro-6-methylaniline | |

| (S)-5-chloro-4-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride | Cyclization and Deprotection | The amide intermediate from the previous step | |

| Daridorexant | Amide Coupling | The benzimidazole intermediate and the benzoic acid intermediate |

Experimental Protocols

Synthesis of the Pyrrolidine-Benzimidazole Intermediate (Intermediate D)

-

Amide Coupling: (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is coupled with a substituted aniline, such as 3-amino-2-chloro-6-methylaniline, using standard peptide coupling reagents to form an amide intermediate.

-

Benzimidazole Formation: The resulting amide undergoes a cyclization reaction, often under acidic conditions, to form the benzimidazole ring system. This yields the Boc-protected pyrrolidine-benzimidazole fragment.

-

Deprotection: The Boc protecting group is removed using a strong acid (e.g., HCl) to afford the key amine intermediate, which is typically isolated as a hydrochloride salt.

Conclusion

The syntheses of leading orexin receptor antagonists Suvorexant, Lemborexant, and Daridorexant showcase sophisticated chemical strategies built around the efficient construction of key intermediates. For Suvorexant and Daridorexant, the core strategy involves a convergent synthesis coupling a chiral amine fragment (a diazepane and a pyrrolidine-benzimidazole, respectively) with a substituted benzoic acid. The synthesis of Lemborexant is distinguished by the intricate construction of a stereochemically rich cyclopropane core. Mastery of the synthesis of these pivotal intermediates is fundamental to the large-scale, cost-effective production of these important therapeutics for insomnia.

References

- 1. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]

- 5. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Suvorexant synthesis - chemicalbook [chemicalbook.com]

- 10. medkoo.com [medkoo.com]

- 11. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of Tert-butyl (6-fluoropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tert-butyl (6-fluoropyridin-3-yl)carbamate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of various 3-amino-6-arylpyridine derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] this compound serves as a valuable coupling partner in these reactions, allowing for the introduction of a protected amino group at the 3-position of the pyridine ring. The fluorine atom at the 6-position can be displaced by a variety of aryl and heteroaryl groups from boronic acids or their derivatives. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under typical Suzuki coupling conditions and can be readily removed post-coupling, providing access to a diverse range of 3-amino-6-substituted pyridines. These structures are of significant interest in drug discovery due to their presence in numerous biologically active molecules.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound, where the C-F bond is activated) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (arylboronic acid) reacts with a base to form a boronate species, which then transfers the organic group to the Pd(II) complex.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established procedures for similar fluoropyridine and aminopyridine substrates.[2] Optimization may be necessary for specific substrate combinations.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 89 |

| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 24 | 78 |

| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 14 | 82 |

| 5 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos) (if required)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium catalyst and ligand (if used).

-

Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting carbamate.

-

Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir the mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

References

Application of Tert-butyl (6-fluoropyridin-3-yl)carbamate as a Chemical Intermediate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl (6-fluoropyridin-3-yl)carbamate as a key chemical intermediate in the synthesis of potent kinase inhibitors, particularly those based on the pyrido[3,4-d]pyrimidine scaffold. This intermediate is valuable for introducing a 6-fluoropyridin-3-amino moiety, a common pharmacophore in various targeted therapies.

Introduction

This compound is a Boc-protected aminopyridine derivative. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective functionalization of other positions on the pyridine ring and facilitates the construction of more complex heterocyclic systems. Its subsequent facile removal under acidic conditions reveals the primary amine, which can then be further elaborated. This intermediate is particularly relevant in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor cell proliferation and survival.

Synthetic Applications

A primary application of this compound is in the synthesis of substituted pyrido[3,4-d]pyrimidines. These fused heterocyclic systems are scaffolds for potent inhibitors of various kinases, including those in the HER (Human Epidermal Growth Factor Receptor) family, such as HER2 and HER3.

The general synthetic strategy involves the following key transformations:

-

Boc Protection: Synthesis of the title intermediate from 6-fluoropyridin-3-amine.

-

Ring Annulation: Construction of the pyrimidine ring onto the pyridine core to form a di-functionalized pyrido[3,4-d]pyrimidine.

-

Sequential Functionalization: Selective substitution of the functional groups on the pyrido[3,4-d]pyrimidine core, often via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

-

Boc Deprotection: Removal of the Boc group to liberate the amine for final modification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of 6-fluoropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

6-fluoropyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methyl tert-butyl ether (MTBE)

-

Activated carbon

-